2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
CAS No.:
Cat. No.: VC16686948
Molecular Formula: C11H13BCl2O2
Molecular Weight: 258.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BCl2O2 |
|---|---|
| Molecular Weight | 258.9 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
| Standard InChI | InChI=1S/C11H13BCl2O2/c1-11(2)6-15-12(16-7-11)8-4-3-5-9(13)10(8)14/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | QYQGNYXTDHGRHB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s systematic name, 2-(2,3-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, reflects its structural components: a six-membered dioxaborinane ring with two oxygen atoms and one boron atom, substituted at the 2-position by a 2,3-dichlorophenyl group and at the 5-positions by methyl groups. Its molecular formula is C₁₁H₁₃BCl₂O₂, with a molecular weight of 258.9 g/mol. Key identifiers include the CAS number 1255760-30-5 and the canonical SMILES string B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Cl)Cl .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous dioxaborinanes exhibit planar boron centers with bond lengths of approximately 1.36–1.39 Å for B–O bonds and 1.48–1.52 Å for B–C bonds . Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the methyl groups (δ 1.0–1.3 ppm in NMR) and aromatic protons (δ 7.2–7.8 ppm).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a condensation reaction between 2,3-dichlorophenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol) under anhydrous conditions. A representative procedure involves:
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Dissolving 2,3-dichlorophenylboronic acid in tetrahydrofuran (THF).
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Adding neopentyl glycol and molecular sieves to sequester water.
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Stirring the mixture at 25°C for 12–16 hours.
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Filtering and concentrating the solution under reduced pressure.
Table 1: Reaction Conditions and Yields
Challenges in Synthesis
Moisture sensitivity is a critical concern, as boron esters readily hydrolyze in the presence of water. Conducting reactions under inert atmospheres (e.g., nitrogen or argon) and using anhydrous solvents are essential for maximizing yields .
Chemical Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronic ester precursor in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic acids. For example, coupling with 4-bromotoluene in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) produces biaryl derivatives. The mechanism involves:
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Oxidative addition of the aryl halide to palladium(0).
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Transmetallation with the boronic ester.
Table 2: Catalytic Systems for Cross-Coupling
Hydrolysis and Stability
The dioxaborinane ring undergoes hydrolysis in aqueous media, regenerating the boronic acid and diol. This reactivity is pH-dependent, with faster degradation observed under acidic (pH < 4) or basic (pH > 10) conditions.
Applications in Pharmaceutical and Materials Chemistry
Polymer Chemistry
The compound’s ability to participate in controlled radical polymerization has been explored. For instance, it acts as a chain-transfer agent in the synthesis of polystyrene-block-poly(methyl methacrylate) copolymers, imparting narrow molecular weight distributions (Đ < 1.2).
| Parameter | Value | Source |
|---|---|---|
| Stability | Moisture-sensitive | |
| Storage Conditions | 2–8°C under inert gas | |
| Hazard Statements | H315, H319, H335 |
Appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling. Spills should be neutralized with sand or vermiculite and disposed of as hazardous waste .
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